4-(Thiophen-3-yl)phenol
Overview
Description
4-(Thiophen-3-yl)phenol is an organic compound with the molecular formula C10H8OS. It consists of a phenol group substituted with a thiophene ring at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Thiophen-3-yl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. In this case, the reaction between 3-thiophenylboronic acid and 4-bromophenol in the presence of a palladium catalyst and a base yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
4-(Thiophen-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)phenol: Similar structure but with the thiophene ring at the ortho position.
4-(Furan-3-yl)phenol: Contains a furan ring instead of a thiophene ring.
4-(Pyridin-3-yl)phenol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
4-(Thiophen-3-yl)phenol is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized organic materials and potential pharmaceuticals .
Biological Activity
4-(Thiophen-3-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound contains a phenolic group and a thiophene ring, which contribute to its unique chemical reactivity and biological activity. The presence of the thiophene moiety enhances the compound's ability to interact with biological targets, making it a candidate for drug development.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of thiophene compounds, including this phenol, showed promising activity against various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 100 μg/mL |
Staphylococcus aureus | 18 | 75 μg/mL |
Candida albicans | 20 | 50 μg/mL |
2. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Study: A study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages indicated that treatment with this compound significantly reduced the levels of these cytokines, demonstrating its potential as an anti-inflammatory agent.
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
Research Findings:
- A study reported an IC50 value of 12 μM against MCF-7 breast cancer cells, indicating strong growth inhibition.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
A549 (Lung Cancer) | 15 |
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption: The compound interacts with microbial membranes, leading to increased permeability and cell death.
- Cytokine Modulation: It inhibits signaling pathways involved in inflammation, reducing cytokine release.
- Induction of Apoptosis: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
Properties
IUPAC Name |
4-thiophen-3-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVHLBAYRTYKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399661 | |
Record name | 4-(Thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29886-67-7 | |
Record name | 4-(Thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Thiophen-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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